REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:13])[CH2:9]S(C)=O)=[C:4]([NH:14][CH3:15])[CH:3]=1>C(O)(=O)C.C(O)C.[Zn]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:13])[CH3:9])=[C:4]([NH:14][CH3:15])[CH:3]=1
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Name
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4-chloro-2-(methylamino)phenyl-2-methylsulphinylethanone
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Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)C(CS(=O)C)=O)NC
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring at ambient temperature for 24 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
the reaction mixture was filtered through diatomaceous earth (
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Type
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WASH
|
Details
|
was washed with glacial acetic acid (200 ml)
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Type
|
ADDITION
|
Details
|
Water (600 ml) was added to the combined filtrate
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Type
|
WASH
|
Details
|
washing
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)C(C)=O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |